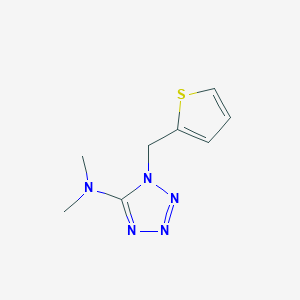

![molecular formula C5H8N6O B3127532 (Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea CAS No. 338418-51-2](/img/structure/B3127532.png)

(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea

Übersicht

Beschreibung

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .

Molecular Structure Analysis

The single-crystal X-ray analysis revealed that the conformational isomerism of this new energetic material was associated with the configuration of pyrazole (trans or cis) as a cation in the presence of two Hofmeister anions .

Chemical Reactions Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Physical And Chemical Properties Analysis

The detonation velocity and sensitivity (D: 9275 m s −1, IS > 40 J, FS = 360 N) of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole (EM3) are superior to those of RDX . Meanwhile, 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole and its supramolecular assembly energetic materials (EM3–EM5) exhibit great thermal stability (Td: 280–358 °C), suggesting that they are also heat-resistant energetic materials .

Wissenschaftliche Forschungsanwendungen

Microwave-Promoted Synthesis and Biological Activity

A series of 1,2,4-triazole derivatives, including those related to (Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea, have been synthesized using microwave-assisted methods. These compounds were found to have antimicrobial, anti-lipase, and antiurease activities, highlighting their potential in medical and biological applications (Özil, Bodur, Ülker, & Kahveci, 2015).

Spectroscopic, Electronic, and Nonlinear Optical Properties

Studies have investigated the crystal structure, spectroscopic, electronic, and luminescent properties of related 1,2,4-triazole derivatives. These compounds exhibit significant nonlinear optical properties, making them candidates for applications in optoelectronics and photonics (Nadeem et al., 2017).

Synthesis and Structure of Novel Derivatives

Novel urea derivatives containing 1,2,4-triazole have been synthesized and shown to possess promising antitumor activities. This underlines their potential use in the development of new anticancer drugs (Ling, Xin, Zhong, & Jian‐xin, 2008).

Luminescence in Metal-Organic Frameworks

Compounds containing 1,2,4-triazole have been used in creating metal-organic frameworks with luminescent properties. These frameworks have potential applications in materials science, particularly in the development of new luminescent materials (Qiao & An, 2016).

Anti-bacterial Activity of Molecular Hybrids

Urea derivatives carrying 1,2,4-triazole as molecular hybrid scaffolds exhibit anti-bacterial action, which is significant for the development of new antimicrobial agents (Choudhary et al., 2023).

Corrosion Inhibition in Mild Steel

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showing their potential application in industrial corrosion prevention (Mistry, Patel, Patel, & Jauhari, 2011).

Wirkmechanismus

Compounds containing triazole have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Safety and Hazards

Zukünftige Richtungen

The above-mentioned energetic performances show that they are insensitive and have further potential applications as metal-free detonating substances . Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .

Eigenschaften

IUPAC Name |

(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c6-4(10-5(7)12)1-11-3-8-2-9-11/h2-3H,1H2,(H4,6,7,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHHSMWQYHRBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=NC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)C/C(=N/C(=O)N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B3127468.png)

![5-[(3-Methoxyphenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3127490.png)

![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127499.png)

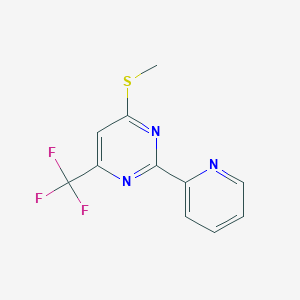

![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)

![Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate](/img/structure/B3127519.png)

![N-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3127530.png)

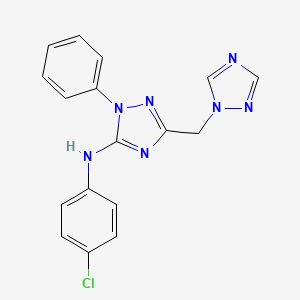

![5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B3127536.png)

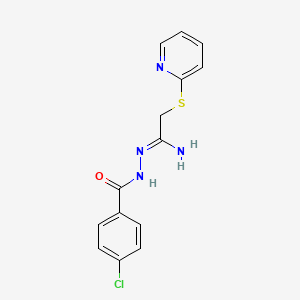

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B3127550.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)